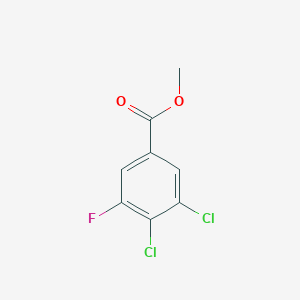
1-Iodo-3-nitro-5-(trifluoromethoxy)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylation Reagents
One notable application involves the synthesis of hypervalent iodine-based electrophilic trifluoromethylation reagents. Such compounds are crucial for introducing trifluoromethyl groups into organic molecules, enhancing their properties for further applications in material science and medicinal chemistry. For instance, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a derivative related to the subject compound, have demonstrated significant reactivity and safety in handling, showing its potential as a safer and more reactive electrophilic trifluoromethylation agent (Santschi et al., 2014).
Amination and Synthesis of Nitro Compounds
The compound also plays a role in the direct amination of nitro derivatives, which is a key step in synthesizing compounds with applications in dye, pharmaceutical, and agrochemical industries. For example, direct amination reactions of nitro(pentafluorosulfanyl)benzenes have been performed to yield aniline derivatives, showcasing the versatility of related nitro compounds in synthesizing a wide range of functionalized materials (Pastýříková et al., 2012).
Photoinduced Substitution Reactions
Furthermore, photoinduced substitution reactions involving halothiophenes and related nitro derivatives have been studied for their potential in organic synthesis, particularly in creating complex molecules through photocleavage of carbon-halogen bonds. This research highlights the importance of such compounds in advancing methodologies for synthesizing structurally complex and functionally diverse organic materials (Latterini et al., 2001).
Trifluoromethylation of Arenes and Heteroarenes
Another significant application is the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process is crucial for the functionalization of aromatic compounds, making them useful for various industrial applications, including pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Secondary Interactions and Structural Studies
The study of secondary interactions in compounds like 1-iodo-3-nitrobenzene provides insights into the structural properties of such molecules, which is crucial for understanding their reactivity and stability. These findings can guide the design of new materials and compounds with improved performance and stability (Merz, 2003).
Propiedades
IUPAC Name |
1-iodo-3-nitro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUUQOZWBSNJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















